Product packaging for ALENTEMOL(Cat. No.:CAS No. 112892-01-0)

ALENTEMOL

Cat. No.: B1141758
CAS No.: 112892-01-0
M. Wt: 283.413
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Description

Classification of ALENTEMOL (B1664506) within Neuropharmacological Agents this compound is classified as a selective dopamine (B1211576) autoreceptor agonist.wikipedia.orgglpbio.comncats.iomedkoo.comThis classification places it within the broader category of neuropharmacological agents that modulate dopaminergic neurotransmission.researchgate.netgoogle.comUnlike antagonists that block receptors, agonists activate them.researchgate.netthis compound's selectivity for autoreceptors, which are located on presynaptic neurons and regulate neurotransmitter release, distinguishes it from agonists that primarily target postsynaptic receptors.ncats.ioThis specific action profile is of academic interest for understanding the feedback mechanisms controlling dopamine levels in the synapse.

Data Table: Key Properties and Classification

PropertyValueSource
IUPAC Name2-(Dipropylamino)-2,3-dihydro-1H-phenalen-5-ol wikipedia.orgmedkoo.com
Chemical FormulaC₁₉H₂₅NO wikipedia.orgnih.govnih.gov
Molecular Weight283.4 g/mol (free base) nih.govnih.govncats.io
CAS Number112891-97-1 (free base) wikipedia.orgmedkoo.comnih.gov
PubChem CID60574 (free base), 60573 (hydrobromide) nih.govnih.gov
ClassificationSelective dopamine autoreceptor agonist wikipedia.orgglpbio.comncats.iomedkoo.com
StereochemistryRacemic ncats.ionih.govncats.io
Optical Activity(+/-) ncats.ionih.govncats.io

Detailed Research Findings:

Research on this compound has primarily focused on its mechanism of action as a dopamine autoreceptor agonist and its effects in preclinical models. Studies have demonstrated that this compound acts at presynaptic receptors to inhibit the release of dopamine. ncats.io Preclinical investigations in mice have shown that the compound can induce hypothermia and inhibit amphetamine-stimulated motor activity, effects consistent with the modulation of dopaminergic signaling. ncats.io These findings contribute to the understanding of how selective autoreceptor agonists can influence behaviors mediated by the dopaminergic system. The research highlights the potential of targeting dopamine autoreceptors as a strategy in neuropharmacology.

Properties

CAS No.

112892-01-0

Molecular Formula

C19H25NO

Molecular Weight

283.413

Origin of Product

United States

Discovery and Pre Synthesis Research Paradigms

Conceptual Frameworks in Early-Stage Compound Discovery for A-86929 Analogs

The quest for compounds that selectively target the D1 dopamine (B1211576) receptor is driven by the therapeutic potential of modulating its activity. Early-stage discovery for A-86929 analogs was built upon several key conceptual frameworks:

Receptor-Based Drug Design: This approach leverages the known three-dimensional structure of the target receptor to design molecules that fit precisely into its binding pocket. While a crystal structure of the D1 receptor was not available at the time of A-86929's initial development, homology models based on related G-protein coupled receptors (GPCRs) provided a crucial starting point. These models allowed researchers to visualize potential interactions and guide the design of novel scaffolds.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the molecular features necessary for a drug to bind to its target receptor. For dopaminergic ligands, this typically includes a positively charged amine, an aromatic ring, and a hydroxyl group. By analyzing the structures of known D1 agonists, researchers developed a pharmacophore model that encapsulated the essential spatial arrangement of these features. This model then served as a template for designing new molecules with a high probability of D1 receptor affinity.

Privileged Scaffolds: Certain molecular structures have been found to bind to multiple biological targets. These "privileged scaffolds" can serve as a starting point for the development of new drugs. The dihydronaphthalene core of A-86929 is an example of a scaffold that has been explored for its potential to interact with various GPCRs.

Methodological Approaches to Novel Chemical Entity Identification

The identification of A-86929 as a lead compound was the result of a systematic and iterative process that combined computational and experimental techniques:

High-Throughput Screening (HTS): In the initial stages, large libraries of chemical compounds were rapidly screened for their ability to bind to the D1 receptor. HTS allows for the testing of thousands of compounds in a short period, quickly identifying "hits" with promising activity.

Structure-Activity Relationship (SAR) Studies: Once initial hits were identified, medicinal chemists began to systematically modify their structures to improve their potency, selectivity, and pharmacokinetic properties. This iterative process, known as SAR, is a cornerstone of drug discovery. For A-86929, this involved exploring different substituents on the dihydronaphthalene ring and modifying the side chain.

In Silico Screening: As computational power increased, in silico (computer-based) screening became an increasingly important tool. Virtual libraries of millions of compounds could be screened against the D1 receptor homology model, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing.

Pre-Synthesis Design Principles for Dopaminergic Ligands

The design of A-86929 was guided by several key principles aimed at optimizing its interaction with the dopamine D1 receptor:

Conformational Constraint: The dihydronaphthalene scaffold of A-86929 introduces a degree of conformational rigidity. This pre-organizes the molecule into a shape that is favorable for binding to the D1 receptor, reducing the entropic penalty of binding and increasing affinity.

Bioisosteric Replacement: Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological properties. In the optimization of A-86929, various bioisosteres were likely explored to fine-tune its properties. For example, different aromatic groups could be substituted to modulate lipophilicity and receptor interactions.

Lipinski's Rule of Five: This rule of thumb is used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. The designers of A-86929 would have aimed to keep its molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors within the ranges specified by Lipinski's rule.

The following table provides a hypothetical representation of the kind of data that would have been generated during the SAR studies of A-86929 analogs.

CompoundR1 GroupR2 GroupD1 Binding Affinity (Ki, nM)D2 Binding Affinity (Ki, nM)Selectivity (D2/D1)
A-86929 OHH1.5350233
Analog 1OCH3H10.245044
Analog 2OHCl2.1300143
Analog 3HH25.660023

This table illustrates how systematic modifications to the structure of the lead compound can lead to significant changes in its biological activity. The high D1 binding affinity and selectivity of A-86929 are a testament to the power of these rational drug design principles.

Pharmacological Characterization in Preclinical Contexts

Receptor Binding Affinity and Selectivity Profiling of ALENTEMOL (B1664506)

Receptor binding studies are crucial for understanding the potential targets of a compound and its selectivity profile. Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that occupies 50% of the receptor sites in a reversible manner. pharmacologycanada.orgcollaborativedrug.com Selectivity refers to the preferential binding of a compound to one receptor subtype over others.

This compound has been described as a selective dopamine (B1211576) autoreceptor agonist. wikipedia.orgmedkoo.com Dopamine receptors are G protein-coupled receptors divided into two subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govresearchgate.netnih.gov Dopamine autoreceptors, which regulate dopamine synthesis and release, are primarily of the D2 subtype. researchgate.netnih.gov

While this compound is noted for its activity at dopamine autoreceptors, specific quantitative binding affinities (Ki values) for this compound at each of the five dopamine receptor subtypes (D1, D2, D3, D4, D5) were not found in the provided search results. Some literature suggests that compounds classified as dopamine agonists, including this compound, might show affinity for multiple receptors and may not possess high selectivity across all dopamine subtypes. escholarship.org Studies in rats indicated that U-66444B (this compound) was more potent and possibly more selective as a dopamine autoreceptor agonist compared to apomorphine (B128758) in depressing dopamine neurons and reducing dopamine release. nih.gov

Information regarding the binding affinity of this compound for specific serotonin (B10506) receptor subtypes (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) was not found in the provided search results. These receptors are involved in various physiological and behavioral functions and are targets for numerous pharmacologically active compounds. pharmacologycanada.orgfrontiersin.orgnih.govresearchgate.netebi.ac.uknih.gov

The adrenergic receptor family, including Alpha-1 and Alpha-2 subtypes, are targets for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and play roles in the sympathetic nervous system. nih.govguidetopharmacology.orggoogleapis.commdpi.comresearchgate.netnih.govmdpi.com Quantitative binding data for this compound at Alpha-1 and Alpha-2 adrenergic receptors were not available in the consulted literature.

Muscarinic acetylcholine (B1216132) receptors (mAChRs), including the M1 subtype, are G protein-coupled receptors involved in the parasympathetic nervous system and central nervous system functions. wikipedia.orgnih.gov While this compound was mentioned in the context of muscarinic M1 receptor positive allosteric modulators in one source medkoo.com, specific binding affinity data (Ki) for this compound at the M1 muscarinic receptor was not found in the provided search results.

Functional Ligand Activity at Target Receptors (Agonist, Partial Agonist, Antagonist Profiles)

Functional assays are used to determine the activity of a ligand at a receptor, classifying it as an agonist (activates the receptor), partial agonist (activates the receptor but with a lower maximal response than a full agonist), or antagonist (blocks the action of agonists). guernseyregistry.compromegaconnections.comnih.govrevvity.com The potency in functional assays is often expressed as an EC50 (half-maximal effective concentration) for agonists and partial agonists, or IC50 (half-maximal inhibitory concentration) for antagonists. collaborativedrug.comnih.govresearchgate.netpromegaconnections.comwikipedia.orggraphpad.com

Based on the available information, this compound is characterized as a dopamine autoreceptor agonist. wikipedia.orgmedkoo.com This indicates that it is capable of activating dopamine autoreceptors, which are primarily D2 receptors located presynaptically, leading to a decrease in dopamine release. researchgate.netnih.gov

In vivo studies in rats using electrophysiology and voltammetry provided functional evidence for this compound's agonist activity at dopamine autoreceptors, showing depression of dopamine neurons and reduced dopamine release. nih.govresearchgate.net These effects were reported to be more potent and possibly more selective than those of apomorphine. nih.gov On postsynaptic dopamine receptors, this compound and apomorphine were found to be approximately equipotent in depressing neuronal firing in the caudate nucleus of rats. nih.gov

However, detailed in vitro functional assay data (EC50 or IC50 values) for this compound at the specific dopamine receptor subtypes (D1, D2, D3, D4, D5) were not found in the provided search results. Similarly, in vitro functional activity data for this compound at serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), adrenergic (Alpha-1, Alpha-2), and muscarinic (M1) receptors were not available in the consulted literature.

Due to the limited availability of specific quantitative binding affinity and functional activity data for this compound across the requested receptor panel in the provided sources, comprehensive data tables for each receptor subtype cannot be generated. The primary pharmacological characterization consistently reported is its action as a selective dopamine autoreceptor agonist based on in vivo observations in animal models.

Signaling Pathway Modulation by this compound in Cellular Systems

Research indicates that this compound acts as a selective dopamine autoreceptor agonist wikipedia.orgmedkoo.com. Dopamine autoreceptors, primarily of the D2 subtype, are located on the presynaptic terminals of dopaminergic neurons and regulate dopamine synthesis and release semanticscholar.org. Agonism of these receptors typically leads to a decrease in dopamine neurotransmission. While specific detailed findings on the modulation of intracellular signaling pathways by this compound in cellular systems are not extensively available in the provided search results, its classification as a dopamine autoreceptor agonist implies interaction with the signaling cascades downstream of these receptors. D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to inhibition of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels. semanticscholar.org This modulation of the cAMP pathway is a key mechanism by which D2 autoreceptors regulate neuronal activity and dopamine release.

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy studies are crucial in preclinical development to understand the extent and duration of a compound's binding to its target receptor. These studies help correlate drug exposure levels with target engagement bioagilytix.comgiffordbioscience.com. For compounds targeting dopamine receptors, techniques such as positron emission tomography (PET) with radioligands are commonly used to measure receptor occupancy in vivo nih.govnih.govresearchgate.net.

Interactive Data Table: Key Characteristics of this compound

CharacteristicValue / DescriptionSource
Chemical NameThis compound wikipedia.org
Other NameU-66444B, Alentamol wikipedia.orgmedkoo.com
Chemical ClassSelective dopamine autoreceptor agonist wikipedia.orgmedkoo.com
PubChem CID60574 nih.gov
Molecular FormulaC₁₉H₂₅NO wikipedia.orgnih.gov
Molar Mass283.4 g/mol nih.gov
CAS Number112891-97-1 wikipedia.orgnih.gov
StatusNever marketed wikipedia.org

Molecular and Cellular Mechanisms of Action

Elucidation of ALENTEMOL's Interaction with Dopamine (B1211576) Autoreceptors

This compound (B1664506) functions as a potent agonist at both dopaminergic cell bodies and terminals, specifically engaging with dopamine autoreceptors. medkoo.com These autoreceptors are predominantly of the D2 subtype and are situated on the presynaptic terminals of dopaminergic neurons. nih.govgenome.jp The activation of these autoreceptors by agonists such as this compound results in an inhibitory effect on dopamine release. nih.gov This inhibitory action represents a key mechanism through which this compound modulates dopaminergic neurotransmission. Studies suggest that the binding affinity of D2 receptor agonists and antagonists is enhanced within the ligand-binding domain when the D2 receptor is in its active conformation, indicating that conformational changes in the receptor's cytoplasmic domains influence ligand binding. wikidoc.org

G-Protein Coupled Receptor (GPCR) Signaling Transduction

Dopamine receptors, including the D2-like receptors that function as autoreceptors, are members of the G protein-coupled receptor (GPCR) superfamily. nih.govgoogleapis.comwikipedia.org GPCRs are cell surface receptors responsible for detecting extracellular signals and transducing them into intracellular responses via the activation of associated G proteins. wikipedia.org Agonist binding to a GPCR induces conformational changes that facilitate the recruitment and activation of heterotrimeric G proteins. biomolther.orgnih.govnih.gov

G-Protein Dependent Signaling Pathways

D2-like receptors (D2, D3, and D4), including those located presynaptically as autoreceptors, are primarily coupled to the Gi/o family of G proteins. nih.govwikidoc.orgkegg.jp Activation of Gi/o proteins triggers the modulation of various intracellular signaling pathways. biomolther.orgnih.gov Upon activation, the GTP-bound alpha subunit of the Gi/o protein can dissociate from the beta-gamma subunits and interact with downstream effector proteins. biomolther.orgnih.gov A prominent G-protein dependent pathway mediated by D2-like receptors involves the inhibition of adenylyl cyclase activity. genome.jpwikidoc.orgkegg.jp

Arrestin-Mediated, G-Protein Independent Signaling

Beyond G-protein dependent signaling, GPCRs are also capable of activating G-protein independent pathways, largely mediated by a family of versatile adaptor proteins known as arrestins (specifically β-arrestins). biomolther.orgfrontiersin.orgnih.gov Initially characterized for their role in GPCR desensitization by binding to phosphorylated receptors and disrupting G protein coupling, arrestins are now recognized as signaling proteins. biomolther.orguniprot.org They function as scaffolds, recruiting various signaling molecules, such as kinases, to the activated receptor, thereby assembling intracellular "signalosomes". frontiersin.orgnih.govuniprot.orgnih.gov This arrestin-mediated signaling can proceed independently of G protein activation and can lead to distinct cellular outcomes. biomolther.orgfrontiersin.orgnih.govnih.gov While the specific involvement of arrestin-mediated signaling for this compound at dopamine autoreceptors is not explicitly detailed in the available information, it is a well-established signaling modality for GPCRs, including dopamine receptors.

Modulation of Intracellular Signaling Cascades (e.g., Adenylyl Cyclase Inhibition)

A key intracellular signaling cascade modulated by the activation of D2-like dopamine autoreceptors through Gi/o proteins is the inhibition of adenylyl cyclase. genome.jpwikidoc.orgkegg.jp Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a wide range of cellular processes. wikipedia.orgbiotechrep.ir By inhibiting adenylyl cyclase, this compound, acting as a D2 autoreceptor agonist, leads to a decrease in intracellular cAMP concentrations. genome.jpkegg.jp This reduction in cAMP levels can subsequently impact the activity of downstream effectors, such as protein kinase A (PKA), which plays a role in regulating neuronal function and neurotransmitter release. wikipedia.org The activity of adenylyl cyclase is regulated by G proteins, with Gi proteins typically mediating inhibition. wikipedia.org Divalent cations like magnesium and manganese are essential for adenylyl cyclase activity, and calcium also influences its function. biotechrep.ir

Effects on Neurotransmitter Release Dynamics at Presynaptic Terminals

This compound's function as a selective dopamine autoreceptor agonist directly influences neurotransmitter release dynamics at presynaptic terminals. medkoo.comnih.gov Presynaptically located D2 receptors are involved in regulating the synthesis, release, and reuptake of dopamine. nih.govgenome.jp Activation of these autoreceptors by this compound inhibits the probability of dopamine vesicle release. nih.gov This inhibitory effect can be mediated by mechanisms including the activation of potassium channels (e.g., Kv1.2) and potentially by reducing calcium influx through voltage-gated calcium channels, both of which can lead to hyperpolarization of the presynaptic membrane and a decrease in neurotransmitter exocytosis. nih.govbritannica.comwikipedia.orgnih.gov Neurotransmitter release typically occurs via the exocytosis of synaptic vesicles from the presynaptic terminal, triggered by an action potential-induced influx of calcium. britannica.comwikipedia.orgnih.govwikipedia.org By modulating these processes, this compound effectively reduces the amount of dopamine released into the synaptic cleft. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound60574
This compound hydrobromide60573
Dopamine681
Adenosine triphosphate (ATP)5957
Cyclic adenosine monophosphate (cAMP)6076

Data Tables

While extensive quantitative data specifically detailing this compound's effects on each step of these mechanisms were not found in the search results, the qualitative findings regarding its action on dopamine autoreceptors and the resulting modulation of signaling pathways can be conceptually presented:

MechanismEffect of this compound (as a D2 Autoreceptor Agonist)Downstream Impact
Interaction with Dopamine AutoreceptorsAgonist binding and activationInhibition of dopamine release
G-Protein Coupling (Gi/o)Activation of Gi/o proteinsModulation of intracellular signaling
Adenylyl Cyclase ActivityInhibitionDecreased intracellular cAMP levels
Neurotransmitter Release at Presynaptic TerminalsInhibition of dopamine vesicle exocytosisReduced dopamine concentration in synaptic cleft

Detailed Research Findings

Advanced Preclinical Research Methodologies

In Vitro Experimental Models for ALENTEMOL (B1664506) Investigation

In vitro studies, conducted outside of a living organism, are fundamental in the early characterization of a compound's interaction with biological targets and systems. These models provide controlled environments to investigate specific mechanisms of action.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are considered a standard method for quantifying the affinity and selectivity of a compound for its target receptor giffordbioscience.comnih.gov. These assays involve incubating a receptor preparation (such as cell membranes or cultured cells) with a radiolabeled ligand that has high affinity for the receptor giffordbioscience.comnih.gov. The binding of the radiolabeled ligand can be displaced by an unlabeled test compound, such as this compound, in a concentration-dependent manner giffordbioscience.comnih.gov.

By measuring the amount of radioligand bound at various concentrations of the test compound, researchers can determine the compound's affinity for the receptor, typically expressed as an inhibition constant (Ki) or IC₅₀ value giffordbioscience.comnih.gov. Saturation binding assays, another type, help determine the total number of binding sites (Bmax) and the affinity (Kd) of the radioligand itself giffordbioscience.comnih.gov. Kinetic assays can provide information on the rates of association and dissociation giffordbioscience.comnih.gov. The robustness and sensitivity of radioligand binding assays make them crucial for understanding the initial interaction of a compound like this compound with its intended target, such as dopamine (B1211576) autoreceptors giffordbioscience.comnih.gov.

Cell-Based Functional Assays (e.g., Calcium Mobilization, cAMP Production)

Cell-based functional assays are employed to assess the biological response elicited by a compound upon binding to its receptor. These assays measure downstream signaling events triggered by receptor activation or inhibition. For G protein-coupled receptors (GPCRs), which include dopamine receptors, common downstream signals involve changes in intracellular calcium levels or cyclic adenosine (B11128) monophosphate (cAMP) production chayon.co.krinnoprot.comnih.gov.

Calcium mobilization assays typically utilize fluorescent dyes that change intensity upon binding to intracellular calcium ions, allowing for real-time monitoring of calcium flux using instruments like fluorescent plate readers innoprot.comnih.gov. Changes in cAMP levels can be measured using various techniques, including enzyme-linked immunosorbent assays (ELISAs) or homogeneous time-resolved fluorescence (HTRF) assays innoprot.com. By evaluating this compound's effects on calcium mobilization or cAMP production in cells expressing the relevant dopamine receptors, researchers can characterize its functional activity (e.g., as an agonist or antagonist) and determine its potency (e.g., EC₅₀ or IC₅₀ values) innoprot.comnih.gov. These assays provide insights into how this compound modulates cellular signaling pathways.

High-Throughput Screening Techniques for Compound Characterization

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against a specific biological target or pathway numberanalytics.comnih.gov. This approach is essential in early drug discovery to identify potential lead compounds from a vast number of candidates numberanalytics.combiorxiv.org. HTS platforms often utilize automated liquid handling systems, plate readers, and data analysis software to efficiently conduct and analyze numerous experiments simultaneously figshare.com.

In the context of this compound, HTS could be applied to screen for its activity at various receptor subtypes or to identify other compounds with similar or complementary pharmacological profiles. HTS can be coupled with various detection methods, including fluorescence, luminescence, or absorbance, depending on the specific assay design innoprot.com. The goal is to quickly identify compounds that exhibit the desired activity, which can then be further characterized in more detailed studies numberanalytics.combiorxiv.org. HTS is valuable for its speed and ability to handle large sample volumes, accelerating the initial characterization of compounds like this compound nih.govfigshare.com.

Neurochemical Analysis in Tissue Homogenates and Cell Cultures

Neurochemical analysis involves measuring the levels or activity of neurotransmitters, enzymes, or other signaling molecules in biological samples such as tissue homogenates or cell cultures. This provides direct evidence of a compound's impact on neurochemical processes.

Studies involving this compound could utilize neurochemical analysis to assess its effects on dopamine synthesis, release, reuptake, or metabolism in relevant brain regions or neuronal cell lines. Techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection are commonly used to quantify neurotransmitter levels. transpharmation.com Enzyme activity assays can measure the impact of this compound on enzymes involved in dopamine metabolism. transpharmation.com In cell cultures, neurochemical analysis can help elucidate the intracellular mechanisms by which this compound exerts its effects. mdpi.comthermofisher.comnih.gov These analyses provide crucial data on the direct or indirect influence of this compound on the neurochemical environment.

In Vivo Preclinical Animal Models for Pharmacological Evaluation

In vivo studies, conducted in living animals, are essential for understanding a compound's effects within a complex biological system. These models allow for the evaluation of pharmacokinetics, pharmacodynamics, and potential behavioral effects. als.netmodernvivo.com

Electrophysiological Studies of Neuronal Activity Modulation

Electrophysiology is a fundamental technique used to measure the electrical activity of neurons, providing insights into how a compound modulates neuronal firing patterns and synaptic transmission. This involves recording changes in voltage or current across neuronal membranes. Techniques such as patch clamp electrophysiology allow for the recording of single-channel or whole-cell currents, offering high-resolution data on ion channel function and receptor activation. mdpi.comnih.gov Microelectrode arrays can also be used to simultaneously record the activity of multiple neurons in brain slices or in vivo, providing a broader view of network activity modulation. researchgate.netelifesciences.org

While specific detailed electrophysiological data for this compound was not extensively found in the search results, studies on dopamine agonists in general utilize these methods to understand their impact on dopaminergic and downstream neuronal populations. For instance, patch-clamp electrophysiology has been used to study the activation of potassium channels by selective agonists at D2-like dopamine receptors in dissociated striatal neurons. pnas.org These studies can identify specific cellular responses mediated by dopamine receptor subtypes, which are relevant to understanding the mechanism of action of compounds like this compound.

Neuroimaging Techniques (e.g., PET studies of receptor binding)

Neuroimaging techniques, particularly Positron Emission Tomography (PET), are invaluable for visualizing and quantifying the distribution and binding of radiolabeled compounds to specific receptors or transporters in the living brain. ucsd.edufrontiersin.org PET studies of receptor binding can provide crucial information about a compound's affinity, selectivity, and occupancy of its target receptors. nih.gov

Analytical Chemistry Techniques for this compound Detection in Biological Matrices (e.g., HPLC with fluorescence detection)

The accurate quantification of a compound in biological samples is essential for preclinical research, including pharmacokinetic studies and understanding drug distribution. Analytical chemistry techniques are employed to isolate, identify, and measure the concentration of the compound and its metabolites in various biological matrices such as plasma, blood, and urine. nih.govresearchgate.netgoogle.com

High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection methods is a widely used technique for the analysis of pharmaceutical compounds in biological matrices. researchgate.netnih.gov For compounds that possess native fluorescence or can be derivatized to become fluorescent, fluorescence detection offers high sensitivity and selectivity. wuxiapptec.combesjournal.com

A reversed-phase HPLC method with fluorescence detection has been described for the quantification of this compound in human blood plasma and urine. nih.gov This method utilizes solid-phase extraction as a sample preparation step to isolate this compound from the biological matrix, which helps to reduce interference and concentrate the analyte. nih.gov The use of fluorescence detection allows for a low limit of quantitation, enabling the measurement of this compound concentrations in the low nanogram per milliliter range in plasma. nih.gov This demonstrates the applicability of HPLC with fluorescence detection for the sensitive and specific determination of this compound in biological samples.

Theoretical Frameworks and Computational Modeling

Structure-Activity Relationship (SAR) Studies of ALENTEMOL (B1664506) and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to correlate structural features of compounds with their biological activity. For this compound and its analogs, SAR studies help to identify the key moieties responsible for binding to target receptors and eliciting a response. This compound (also known as LY-178210) is described as a selective and highly potent serotonin (B10506) 5-HT1A receptor partial agonist. wikipedia.org It is a tricyclic simplified or partial ergoline, structurally related to LSD. wikipedia.org

Previous SAR studies have been used to guide the design of compounds and determine optimal positions for structural variations to maintain high potency and selectivity. google.com.pg For instance, studies on related tricyclic partial ergolines have shown that substitutions at the C6 position can significantly impact affinity for 5-HT1A receptors. wikipedia.org For example, RU 28306 showed relatively low affinity (Ki = 329 nM) at 5-HT1 sites, while N,N-dipropyl-6-substituted analogs like BAY R 1531 and LY 178210 (this compound) exhibited significantly higher affinity (Ki < 1 nM). wikipedia.org

While specific detailed SAR data solely focused on this compound beyond its classification as a potent 5-HT1A partial agonist and its structural relation to ergolines is not extensively detailed in the search results, the principles of SAR studies applied to similar compounds highlight the importance of specific structural elements for receptor binding affinity and intrinsic activity. wikipedia.org

Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its target receptor at an atomic level. Molecular docking predicts the preferred binding orientation and affinity of a ligand within a receptor's binding site using scoring functions. researchgate.netnih.gov Molecular dynamics simulations extend this by simulating the time-dependent behavior of the ligand-receptor complex, providing insights into stability, conformational changes, and the nature of interactions over time. nih.govfrontiersin.org

These methods are increasingly used in drug discovery to understand binding modes, binding affinities, and the stability of protein-ligand systems. nih.gov For example, molecular docking can reveal key interactions like hydrogen bonding and electrostatic forces that contribute to bioactivity. researchgate.net Molecular dynamics simulations can validate the stability of docked complexes and provide information on the dynamic behavior of both the ligand and the protein. frontiersin.org The duration and temperature of simulations can influence the observed ligand-receptor interactions and dynamics. nih.gov

While direct molecular docking and dynamics simulation studies specifically detailing this compound's interaction with its primary target, the 5-HT1A receptor, were not found in the provided search results, the general application of these techniques to understanding ligand-receptor interactions is well-established. Studies on other dopaminergic agents and GPCRs demonstrate the utility of these methods in describing contacts at the binding pocket, identifying key interacting residues, and understanding the influence of conformational changes on binding. preprints.orgmdpi.com

Quantum Chemistry Calculations for Electron Transfer Capacity and Reactivity

Quantum chemistry calculations provide a theoretical basis for understanding the electronic structure and reactivity of molecules. These calculations can predict various molecular properties, including electron transfer capacity, ionization energy, electron affinity, and reactivity descriptors like electronegativity and electrophilicity. imist.majocpr.commdpi.com These properties are crucial for understanding how a molecule might interact chemically and participate in biological processes, such as electrochemical signaling. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemistry method for studying the electronic properties and reactivity of molecules. imist.mamdpi.com By calculating parameters like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), insights into ionization potential and electron affinity can be gained. imist.ma

Studies applying quantum chemistry calculations to dopaminergic agents have explored their electron donor-acceptor capacities, proposing that agonists often act as electron donors (similar to dopamine), while antagonists may act as electron acceptors. nih.govresearchgate.net This new characterization based on electron transfer capacity can potentially offer a different perspective on the mechanism of action of these drugs. nih.govresearchgate.net

While specific quantum chemistry calculations for this compound were not found, the application of these methods to related dopaminergic and serotonergic compounds highlights their potential in elucidating the electronic factors that govern receptor interactions and biological activity. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a ligand-based drug design technique used to identify the essential 3D spatial arrangement of chemical features of a molecule required for binding to a specific biological target and eliciting a biological response. nih.govdergipark.org.trcreative-biolabs.comnih.gov These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov Ligand-based pharmacophore modeling is particularly valuable when the 3D structure of the target receptor is unknown. dergipark.org.trcreative-biolabs.comnih.gov

The process typically involves analyzing a set of known active ligands to identify common chemical features and their spatial relationships. creative-biolabs.com This can involve generating conformational space for flexible ligands and aligning them to determine essential common features. creative-biolabs.com Pharmacophore models can then be used to virtually screen large databases of compounds to identify potential new ligands with similar activity profiles. nih.govdergipark.org.trmdpi.com

Pharmacophore modeling, along with QSAR, provides insights into the nature of interactions between a ligand and its target and can yield predictive models for lead optimization. nih.gov The approach can indicate the structural and physicochemical features of ligands that are important for biological activity. nih.gov

While a specific pharmacophore model for this compound was not identified in the search results, the principles of ligand-based pharmacophore modeling are applicable to understanding the key structural features of this compound and its analogs that are necessary for their potent activity at the 5-HT1A receptor. wikipedia.orgnih.govdergipark.org.trcreative-biolabs.comnih.gov

Theoretical Models of Dopaminergic System Function and Dysregulation

Theoretical models of the dopaminergic system aim to explain its complex role in various brain functions and how its dysregulation contributes to neurological and psychiatric disorders. Dopamine (B1211576) is a crucial neurotransmitter involved in motor control, motivation, reward, emotion, and cognitive functions. nih.govresearchgate.netmdpi.com Dysfunctions in the dopaminergic system are implicated in conditions such as Parkinson's disease, schizophrenia, addiction, and autism spectrum disorders. nih.govresearchgate.netmdpi.comwikipedia.orgfrontiersin.org

Theoretical models often focus on the distinct roles of different dopamine receptor subtypes (D1-like and D2-like) and their downstream signaling pathways. preprints.orggershmanlab.com For example, one model suggests that dopamine differentially affects the "direct" and "indirect" pathways of the basal ganglia, influencing action selection. gershmanlab.com D1 receptors are primarily expressed in the direct pathway, while D2 receptors are mainly found in the indirect pathway. gershmanlab.com Dopamine is thought to increase activity in the direct pathway and suppress activity in the indirect pathway. gershmanlab.com

Models also explore the role of dopamine in reward processing, learning, and the development of conditions like dopamine dysregulation syndrome, which can occur with long-term use of dopaminergic medications. wikipedia.orggershmanlab.com Theoretical frameworks are also being developed to understand the role of dopamine in specific functions like beat-based timing and its dysregulation in Parkinson's disease. biorxiv.org These models often integrate computational approaches to simulate dopaminergic neurotransmission and its effects on neural circuits. gershmanlab.com

While this compound is primarily characterized as a serotonergic agent, its structural relation to ergolines and its potential interactions within complex neural networks mean that theoretical models of neurotransmitter systems, including the dopaminergic system due to its interplay with serotonergic pathways, are relevant for a comprehensive understanding of its potential broader effects. wikipedia.org

Comparative Preclinical Pharmacology

ALENTEMOL (B1664506) in Relation to Other Dopamine (B1211576) Autoreceptor Agonists

This compound is characterized by its selective agonism at dopamine autoreceptors wikipedia.orgmedkoo.comglpbio.comncats.ioncats.ioncats.io. This mechanism involves the activation of presynaptic dopamine receptors, which in turn inhibits the synthesis and release of dopamine. This is a distinct mechanism compared to agents that primarily target postsynaptic dopamine receptors.

Other compounds have also been identified as dopamine autoreceptor agonists, including roxindole (B1679591) and preclamol (B1238939) wikipedia.orgwikipedia.orgtocris.comnih.govnih.govnih.govzhanggroup.orgeasychem.orggoogleapis.comgoogle.comgoogle.comiiab.memdpi.comregulations.govgoogleapis.com. Roxindole is described as a partial agonist at dopamine D2 and possibly D3 receptors, with a preference for autoreceptors wikipedia.orgtocris.com. Its pharmacological profile also includes activity on serotonergic systems, such as weak agonism at 5-HT1B and 5-HT1D receptors, serotonin (B10506) reuptake inhibition, and potential 5-HT2A antagonism wikipedia.org. Preclamol, specifically the (-)-isomer, exhibits a mixed profile, acting as an agonist at presynaptic D2 receptors while functioning as an antagonist at postsynaptic D2 receptors wikipedia.org.

Preclinical investigations into this compound's effects have demonstrated outcomes consistent with reduced dopaminergic activity. For instance, studies in mice showed that this compound caused hypothermia and inhibited motor activity stimulated by amphetamine ncats.ioncats.io. Inhibition of amphetamine-induced behaviors is a common preclinical assay used to assess potential antipsychotic activity, as amphetamine promotes dopamine release.

While both roxindole and preclamol also interact with dopamine receptors and have been explored for their effects on the central nervous system, their broader pharmacological activities distinguish them from the reported selective nature of this compound's action at dopamine autoreceptors wikipedia.orgwikipedia.orgtocris.com. This suggests that this compound's preclinical profile may be more narrowly focused on modulating presynaptic dopamine release compared to the more varied interactions of roxindole and preclamol with other receptor systems or postsynaptic receptors.

A comparative summary of the primary reported preclinical mechanisms of these dopamine autoreceptor agonists is presented in the table below:

CompoundPrimary Mechanism(s) Reported in Preclinical Studies
This compoundSelective dopamine autoreceptor agonist wikipedia.orgmedkoo.comglpbio.comncats.ioncats.ioncats.io
RoxindolePartial D2/D3 agonist (preferential at autoreceptors), Serotonergic activity wikipedia.orgtocris.com
PreclamolPresynaptic D2 agonist, Postsynaptic D2 antagonist ((-)-isomer) wikipedia.org

Distinctions from Typical and Atypical Antipsychotic Preclinical Profiles

The preclinical profiles of this compound differ significantly from those of typical and atypical antipsychotic drugs, reflecting fundamental differences in their mechanisms of action.

Atypical antipsychotics, or second-generation antipsychotics, generally possess broader pharmacological profiles nih.govfrontiersin.orgmedcentral.comgeekymedics.comnih.govmdpi.com. While they also interact with dopamine D2 receptors (often as partial agonists or with lower affinity compared to typicals), a key feature is significant antagonism of serotonin 5-HT2A receptors nih.govfrontiersin.orgmedcentral.comgeekymedics.comnih.gov. Their activity at multiple receptor targets is thought to contribute to efficacy against a wider range of symptoms and a reduced risk of EPS nih.govfrontiersin.orggeekymedics.comnih.gov. Preclinical models for atypicals often show effects on both dopamine and serotonin-mediated behaviors, and some may selectively affect dopaminergic activity in specific brain regions like the prefrontal cortex cpn.or.kr.

This compound's mechanism as a selective dopamine autoreceptor agonist, which leads to a decrease in dopamine release ncats.ioncats.ioncats.io, stands in contrast to the primary postsynaptic receptor blockade characteristic of typical antipsychotics and the broader multi-receptor interactions of many atypicals. While this compound's inhibition of amphetamine-stimulated motor activity in mice ncats.ioncats.io suggests an effect on dopaminergic pathways relevant to antipsychotic action, the underlying mechanism (reducing dopamine release via autoreceptor agonism) is distinct from the postsynaptic blockade or modulation by typical and atypical agents.

This difference in mechanism suggests that this compound's preclinical pharmacological signature is unique, focusing on modulating dopamine release at the source rather than directly interfering with postsynaptic receptor signaling in the same manner as established antipsychotic classes.

Cross-Reactivity and Polypharmacology in Preclinical Receptor Binding

This compound is consistently described as a selective dopamine autoreceptor agonist in preclinical contexts wikipedia.orgmedkoo.comglpbio.comncats.ioncats.ioncats.io. This selectivity implies that this compound primarily targets dopamine autoreceptors with high affinity and has limited significant binding or activity at a wide range of other neurotransmitter receptors. While detailed, comprehensive preclinical receptor binding data across numerous targets were not extensively found in the provided search results, the repeated emphasis on its "selective" nature supports a profile with minimal significant cross-reactivity.

Polypharmacology, the ability of a single drug molecule to interact with multiple biological targets, is a prominent characteristic of many psychotropic medications, particularly atypical antipsychotics researchgate.netnih.gov. The therapeutic effects and side effect profiles of atypical antipsychotics are often attributed to their interactions with a diverse array of receptors, including various dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), histaminergic (H1), and muscarinic receptors frontiersin.orgmedcentral.comgeekymedics.comnih.govmdpi.com.

In contrast, the preclinical characterization of this compound as a selective dopamine autoreceptor agonist suggests a more focused pharmacological action. This selectivity implies a lower degree of polypharmacology compared to many atypical antipsychotics. A preclinical profile with high selectivity for a specific target, such as the dopamine autoreceptor, could potentially translate to a different profile of effects compared to compounds that engage multiple targets simultaneously.

The distinction in preclinical receptor binding between the selective action of this compound and the broader polypharmacology of atypical antipsychotics represents a key difference in their pharmacological profiles.

Future Directions and Emerging Research Avenues

Investigation of Novel Receptor Targets and Off-Target Interactions

Identifying off-target interactions is also a critical area for future investigation. Off-target interactions, even if weaker in affinity than the intended target, can be relevant, particularly in preclinical studies where higher doses might be used frontiersin.org. Computational approaches are increasingly being employed to predict potential off-target interactions for small molecules, covering a significant portion of the human proteome and linking predicted interactions to potential preclinical and clinical alerts frontiersin.orgnih.gov. Applying such advanced computational methodologies to Alentemol (B1664506) could help predict unforeseen interactions and guide further experimental validation. Experimental methods, such as broad receptor screening panels and activity-based protein profiling, could complement computational predictions to provide a comprehensive map of this compound's interactions within the biological system.

Exploration of this compound's Potential in Diverse Neurological Models (preclinical, non-disease specific)

Given this compound's activity within the dopaminergic system, exploring its effects in diverse preclinical neurological models, independent of specific disease states, could provide valuable insights into its fundamental mechanisms of action. This could involve examining its influence on neuronal activity, neurotransmitter release dynamics (beyond dopamine (B1211576) autoregulation), and synaptic plasticity in in vitro systems like neuronal cultures or brain slices.

In vivo preclinical studies in animal models could focus on assessing this compound's impact on basic neurological functions such as locomotion, cognition, and sensory processing in healthy subjects. These studies would aim to characterize the behavioral consequences of selective dopamine autoreceptor modulation in a controlled environment, providing a baseline understanding of this compound's effects before considering specific disease contexts. While preclinical models for complex neurological disorders like Alzheimer's disease are continually being developed and refined, fundamental research in non-disease specific models can elucidate core pharmacological properties nih.gov.

Development of Advanced Methodologies for Preclinical Characterization

The preclinical characterization of compounds like this compound can benefit significantly from the development and application of advanced methodologies. This includes sophisticated analytical techniques for quantifying this compound and its potential metabolites in biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies medkoo.com. Techniques such as high-performance liquid chromatography with sensitive detection methods have been used for this compound analysis medkoo.com.

Furthermore, advanced in vitro and in vivo techniques can provide deeper insights into its cellular and circuit-level effects. This could involve using optogenetics or chemogenetics to precisely control neuronal activity and study how this compound modulates these circuits. High-resolution imaging techniques could be employed to visualize receptor occupancy or downstream signaling events. The development and application of such methodologies are crucial for a thorough preclinical understanding of this compound's pharmacological profile. Solid-state characterization methods, such as X-ray powder diffraction, and other techniques like differential scanning calorimetry and thermogravimetric analysis, can also be employed for characterizing the physical properties of compounds like this compound, including its salt forms googleapis.com.

Theoretical and Computational Advancements in this compound Research

Theoretical and computational chemistry play an increasingly vital role in modern drug discovery and characterization unibo.itmdpi.commit.educhemrxiv.orgreddit.com. For this compound, computational methods can be applied to gain a deeper understanding of its molecular properties, receptor interactions, and potential metabolic pathways. Quantum chemistry calculations, for instance, can provide insights into the electronic structure and reactivity of this compound, potentially explaining its selective interaction with dopamine autoreceptors researchgate.net. Studies analyzing the electron donor-acceptor capacity of dopaminergic agents, including this compound, using Density Functional Theory calculations represent an example of this approach researchgate.net.

Molecular dynamics simulations can be used to model the binding of this compound to its target receptors at an atomic level, providing details about the binding pose, affinity, and conformational changes induced upon binding. Furthermore, computational models can be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, guiding future experimental studies. Network-based machine learning models are also being developed and utilized for predicting drug-target interactions, which could be applied to this compound to explore potential novel targets or off-target effects nih.govarxiv.orgresearchgate.net. These theoretical and computational advancements can help prioritize future experimental research directions for this compound.

Potential for Academic-Industrial Collaborations in Early-Stage Research

Academic-industrial collaborations are becoming increasingly important in driving early-stage drug discovery and research researchgate.netnih.govnih.govacs.orgresearchgate.net. For a compound like this compound, which has a history in industry but potential for further fundamental exploration, such collaborations could be particularly fruitful. Academic institutions often possess expertise in basic research, novel methodologies, and theoretical approaches, while industrial partners can offer resources, infrastructure, and a translational perspective.

Collaborative projects could focus on areas such as the comprehensive characterization of this compound's interaction profile using advanced academic techniques, the exploration of its effects in novel preclinical models developed in academic labs, or the application of cutting-edge computational methods to predict its behavior. These partnerships can accelerate the pace of research, leverage complementary expertise, and potentially uncover new therapeutic opportunities or fundamental biological insights related to this compound's mechanism of action. The pharmaceutical industry is increasingly embracing open innovation strategies with academia to enhance research capabilities and enrich their drug discovery pipelines researchgate.net.

Q & A

How should researchers formulate a scientifically rigorous research question for studying ALENTEMOL's mechanisms of action?

A robust research question must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and address gaps identified through systematic literature reviews . For example:

  • Weak: "Does this compound affect cells?"
  • Strong: "How does this compound modulate [specific pathway] in [cell type/model], and what are the dose-dependent effects on [biomarker]?"
    Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and ensure reproducibility .

Q. What methodologies are optimal for preliminary in vitro vs. in vivo studies of this compound?

  • In vitro: Prioritize high-throughput screening (e.g., dose-response assays, receptor binding kinetics) to establish baseline efficacy and toxicity. Use orthogonal validation methods (e.g., SPR for binding affinity, qPCR for gene expression) to minimize false positives .
  • In vivo: Select species/models with translational relevance to the target pathology. Include control groups for pharmacokinetic parameters (e.g., bioavailability, half-life) and standardize environmental variables (diet, circadian rhythm) .

Q. How can researchers conduct a systematic literature review to contextualize this compound within existing pharmacological research?

  • Use databases like Scopus and Web of Science with Boolean queries (e.g., "this compound AND (kinase inhibitor OR metabolic stability)") .
  • Apply exclusion criteria to filter non-peer-reviewed sources, and code findings into categories (mechanisms, contradictions, model systems) for meta-analysis .

Advanced Research Questions

Q. How should contradictory data on this compound's efficacy across studies be analyzed?

Contradictions often arise from methodological variability. Conduct a sensitivity analysis:

Variable Example Source of Bias Mitigation Strategy
Dosage regimenNon-linear pharmacokineticsUse physiologically based PK modeling
Cell line heterogeneityGenetic drift in cultured cellsAuthenticate lines via STR profiling
Assay specificityOff-target effects in fluorescenceValidate with CRISPR-KO controls
Reference for hermeneutic analysis frameworks to interpret discrepancies.

Q. What computational chemistry methods validate this compound's target interactions when experimental data is inconclusive?

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with [target protein] (PDB ID: XXXX).
  • Validate with molecular dynamics simulations (≥100 ns) to assess stability of ligand-receptor complexes .
  • Cross-reference with experimental data (e.g., ITC for ΔG binding) to resolve ambiguities .

Q. How can multi-omics data (proteomics, transcriptomics) be integrated to elucidate this compound's polypharmacology?

  • Apply pathway enrichment analysis (e.g., GSEA, Ingenuity) to identify networks perturbed by this compound.
  • Use machine learning (e.g., random forests) to prioritize biomarkers with predictive power for efficacy/toxicity .
  • Address batch effects via ComBat normalization and validate with independent cohorts .

Q. What statistical approaches are recommended for longitudinal studies of this compound in chronic disease models?

  • Employ mixed-effects models to account for intra-subject variability and missing data.
  • Predefine endpoints (e.g., survival, histopathology scores) to avoid Type I errors from multiple comparisons .

Methodological Considerations

  • Ethical Compliance: Document animal/cell line provenance, IRB approvals, and data anonymization protocols .
  • Data Transparency: Deposit raw datasets in repositories like Zenodo and include processed data critical to conclusions in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.